molecular formula C15H20N2O B12630988 N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide CAS No. 919792-45-3

N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide

Cat. No.: B12630988
CAS No.: 919792-45-3
M. Wt: 244.33 g/mol
InChI Key: BFEDCIWCVBNFIL-AWEZNQCLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Methylprop-2-enamide Moiety: This can be achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or benzyl derivatives.

Scientific Research Applications

N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

919792-45-3

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C15H20N2O/c1-12(2)15(18)16-14-8-9-17(11-14)10-13-6-4-3-5-7-13/h3-7,14H,1,8-11H2,2H3,(H,16,18)/t14-/m0/s1

InChI Key

BFEDCIWCVBNFIL-AWEZNQCLSA-N

Isomeric SMILES

CC(=C)C(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2

Canonical SMILES

CC(=C)C(=O)NC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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